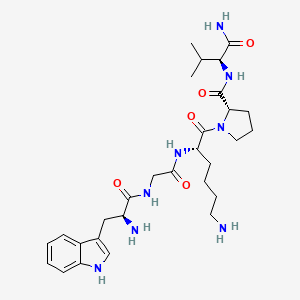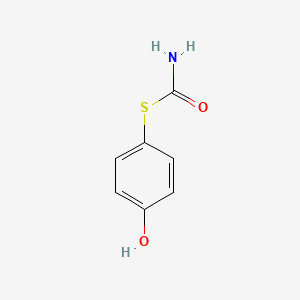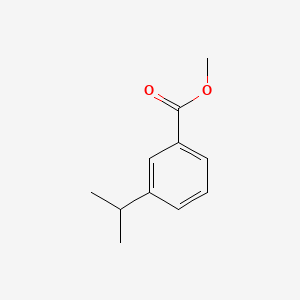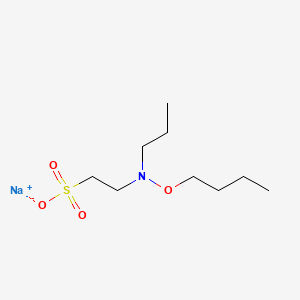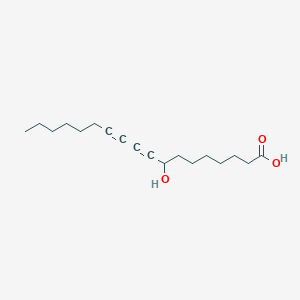
9,11-Octadecadiynoic acid, 8-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Octadecadiynoic acid, 8-hydroxy- is a long-chain fatty acid with the molecular formula C18H28O3. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a unique compound with interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Octadecadiynoic acid, 8-hydroxy- typically involves the use of long-chain alkyne precursors. One common method is the coupling of an alkyne with a suitable halide, followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: 9,11-Octadecadiynoic acid, 8-hydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed:
Oxidation: Oxidized fatty acids and peroxides.
Reduction: Saturated fatty acids.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
9,11-Octadecadiynoic acid, 8-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9,11-Octadecadiynoic acid, 8-hydroxy- involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition. It may also interact with signaling pathways, influencing cellular processes such as inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar structural features but different biological activities.
9-Hydroxy-10,12-octadecadienoic acid: Shares the hydroxyl group and double bonds but differs in the position of the functional groups.
Uniqueness: 9,11-Octadecadiynoic acid, 8-hydroxy- is unique due to the presence of two triple bonds, which impart distinct chemical reactivity and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64144-77-0 |
|---|---|
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
8-hydroxyoctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
PAJZUMALTGAWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC#CC(CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


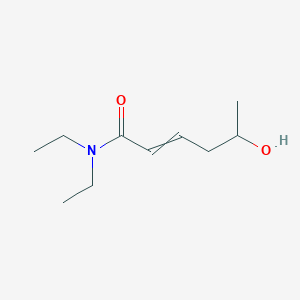
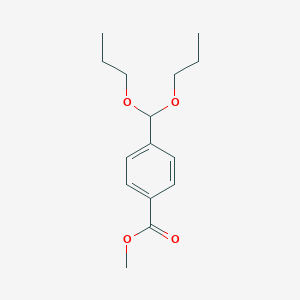
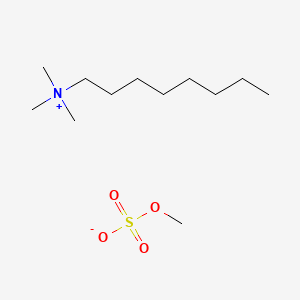
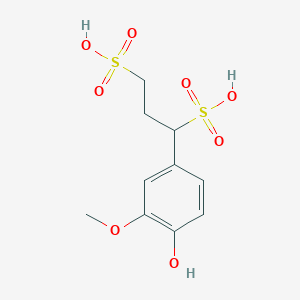
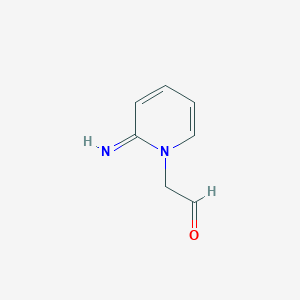
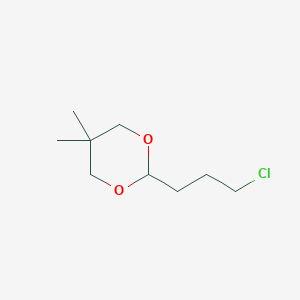
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

